molecular formula C76H134N4O21 B15123250 Dendron P5

Dendron P5

Cat. No.: B15123250
M. Wt: 1439.9 g/mol
InChI Key: RRBIOJFSKVLGLI-UHFFFAOYSA-N
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Description

Dendron P5 is a dendritic polymer, a type of macromolecule characterized by its highly branched, tree-like structure. Dendritic polymers, including dendrons and dendrimers, have gained significant attention in recent years due to their unique properties and potential applications in various fields such as nanotechnology, medicine, and materials science. This compound, in particular, is known for its well-defined architecture and multiple functional groups, making it a versatile compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dendron P5 typically involves a step-by-step process known as the divergent method. This method starts with a multifunctional core, to which monomer units are added in successive layers, or generations, to form the dendritic structure. Each generation involves a series of reactions, such as acylation and hydrogenation, to build the dendron layer by layer .

Industrial Production Methods

Industrial production of this compound often employs automated synthesis techniques to ensure consistency and scalability. The process involves the use of specialized reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity. The use of click chemistry, a highly efficient and selective synthetic strategy, is also common in the industrial production of dendritic polymers .

Chemical Reactions Analysis

Types of Reactions

Dendron P5 undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the dendritic structure.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Dendron P5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dendron P5 involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, this compound can encapsulate therapeutic agents and release them in a controlled manner at the target site. The dendritic structure allows for high loading capacity and precise control over the release kinetics. Additionally, the multiple functional groups on the surface of this compound can be modified to enhance its interaction with specific biological targets, such as cell receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dendron P5

This compound stands out due to its unique combination of structural precision, multiple functional groups, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and its compatibility with different synthetic strategies make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C76H134N4O21

Molecular Weight

1439.9 g/mol

IUPAC Name

ditert-butyl 4-[[4-amino-7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate

InChI

InChI=1S/C76H134N4O21/c1-64(2,3)93-55(84)31-43-74(44-32-56(85)94-65(4,5)6,45-33-57(86)95-66(7,8)9)78-52(81)28-40-73(77,41-29-53(82)79-75(46-34-58(87)96-67(10,11)12,47-35-59(88)97-68(13,14)15)48-36-60(89)98-69(16,17)18)42-30-54(83)80-76(49-37-61(90)99-70(19,20)21,50-38-62(91)100-71(22,23)24)51-39-63(92)101-72(25,26)27/h28-51,77H2,1-27H3,(H,78,81)(H,79,82)(H,80,83)

InChI Key

RRBIOJFSKVLGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)N

Origin of Product

United States

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